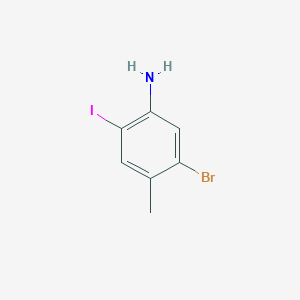

5-Bromo-2-iodo-4-methylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-iodo-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAHBWANSFWMHRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Bromo-2-iodo-4-methylaniline synthesis protocols

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-iodo-4-methylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strategic Considerations for Synthesis

The synthesis of 5-Bromo-2-iodo-4-methylaniline from a readily available starting material like 4-methylaniline (p-toluidine) requires a carefully planned, two-step electrophilic aromatic substitution (halogenation) sequence. The primary challenge lies in controlling the regioselectivity of the bromination and iodination steps to achieve the desired 1,2,4,5-substitution pattern. The directing effects of the substituents on the aromatic ring are paramount in determining the outcome of these reactions.

The amino group (-NH₂) is a strongly activating, ortho-, para- directing group. The methyl group (-CH₃) is a weakly activating, ortho-, para- directing group. In 4-methylaniline, the para position relative to the amino group is occupied by the methyl group. Therefore, electrophilic substitution is directed to the positions ortho to the amino group (C2 and C6) and ortho to the methyl group (C3 and C5).

Given these directing effects, a logical synthetic pathway involves a sequential halogenation of 4-methylaniline. The order of these halogenation steps is critical.

Proposed Synthetic Pathway

The most plausible synthetic route involves the initial iodination of 4-methylaniline, followed by bromination. This sequence is proposed based on the following rationale:

-

Iodination of 4-methylaniline to form 2-iodo-4-methylaniline: The first electrophilic substitution on 4-methylaniline will be directed to the positions ortho to the strongly activating amino group. This leads to the formation of 2-iodo-4-methylaniline.

-

Bromination of 2-iodo-4-methylaniline to form 5-Bromo-2-iodo-4-methylaniline: In the second step, the directing effects of the amino, methyl, and iodo substituents must be considered. The amino group remains the most powerful activating group, directing substitution to its ortho and para positions. The position para to the amino group is occupied by the methyl group. The position ortho to the amino group (C6) is sterically hindered by the adjacent iodine atom. The other position ortho to the amino group is C2, which is already substituted with iodine. The methyl group directs ortho and para. The position para to the methyl group is occupied by the amino group. The position ortho to the methyl group is C3 and C5. The iodo group is a deactivating, ortho-, para- directing group. Considering the combined directing effects, the most favorable position for the incoming electrophile (bromine) is C5, which is ortho to the methyl group and meta to the amino group, but activated by the overall electron-rich nature of the ring.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed two-step synthesis of 5-Bromo-2-iodo-4-methylaniline.

Experimental Protocols

The following protocols are adapted from established procedures for the halogenation of anilines and related compounds.[1][2][3] Researchers should perform these reactions with appropriate safety precautions in a well-ventilated fume hood.

Part 1: Synthesis of 2-Iodo-4-methylaniline

This procedure is based on the direct iodination of anilines in the presence of an oxidizing agent.[2]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Methylaniline (p-toluidine) | 107.15 | 10.7 g | 0.1 |

| Ammonium Iodide | 144.94 | 21.7 g | 0.15 |

| Copper (I) Iodide | 190.45 | 0.95 g | 0.005 |

| Ammonium Dihydrogenphosphate | 115.03 | 11.5 g | 0.1 |

| Benzene | 78.11 | 150 mL | - |

| Water | 18.02 | 60 mL | - |

| Oxygen | 32.00 | As needed | - |

Procedure:

-

To a pressure-proof glass autoclave, add 4-methylaniline (10.7 g, 0.1 mol), ammonium iodide (21.7 g, 0.15 mol), copper (I) iodide (0.95 g, 0.005 mol), ammonium dihydrogenphosphate (11.5 g, 0.1 mol), benzene (150 mL), and water (60 mL).

-

Seal the autoclave and stir the mixture.

-

Pressurize the autoclave with oxygen to 3-8 kg/cm ².

-

Heat the reaction mixture to 70°C with continuous stirring.

-

Monitor the oxygen pressure. As the pressure decreases due to consumption, replenish it to maintain a pressure of 3-8 kg/cm ².

-

Continue the reaction for approximately 3 hours, or until TLC analysis indicates the consumption of the starting material.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.

-

Transfer the reaction mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with a 5% aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude 2-iodo-4-methylaniline by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization.

Self-Validation: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of 4-methylaniline. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Part 2: Synthesis of 5-Bromo-2-iodo-4-methylaniline

This protocol for the bromination of the substituted aniline is a general method that can be adapted for this specific transformation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Iodo-4-methylaniline | 233.05 | 23.3 g | 0.1 |

| N-Bromosuccinimide (NBS) | 177.98 | 17.8 g | 0.1 |

| Acetonitrile | 41.05 | 200 mL | - |

Procedure:

-

In a round-bottom flask, dissolve 2-iodo-4-methylaniline (23.3 g, 0.1 mol) in acetonitrile (200 mL).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-Bromosuccinimide (NBS) (17.8 g, 0.1 mol) portion-wise to the stirred solution over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the completion of the reaction.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude 5-Bromo-2-iodo-4-methylaniline by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the final product.

Self-Validation: The reaction should be monitored by TLC. The final product's structure and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Alternative Synthetic Approaches

An alternative, though likely more arduous, synthetic route could involve a sequence starting from a nitro-substituted precursor. For instance, one could envision a pathway beginning with 4-methyl-2-nitroaniline, followed by iodination, bromination, and subsequent reduction of the nitro group to an amine. This approach, similar to the synthesis of 5-bromo-2-iodoaniline[4], offers another strategic option, although it involves more synthetic steps.

Conclusion

The synthesis of 5-Bromo-2-iodo-4-methylaniline, while not explicitly detailed in the current literature, can be confidently approached through a logical, two-step halogenation of 4-methylaniline. The proposed protocol, beginning with iodination followed by bromination, is based on sound principles of electrophilic aromatic substitution and the directing effects of the substituents. Careful control of reaction conditions and rigorous purification and characterization are essential for obtaining the desired product in high purity. This guide provides a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for their advanced research and development endeavors.

References

-

Doubleday, W. W., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry. Available at: [Link]

-

Doubleday, W. W., et al. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - ACS Publications. Available at: [Link]

-

Organic Chemistry Portal. Aniline synthesis by amination (arylation). Available at: [Link]

-

Carlos, I. D. S., et al. (2022). Synthesis of halogenated anilino-β-enaminoesters. ResearchGate. Available at: [Link]

- Google Patents. (2022). Preparation method of halogenated aniline compound.

-

Lee, S. O., et al. (2012). 5-Bromo-4-iodo-2-methylaniline. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Wang, T., et al. (2020). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids. Organic & Biomolecular Chemistry. Available at: [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

-

PubChemLite. (n.d.). 4-bromo-2-iodo-6-methylaniline (C7H7BrIN). Available at: [Link]

- Google Patents. (2021). Preparation method of 5-bromo-7-methylindole.

-

Chemia. (2022). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-iodo-4-methylaniline. Available at: [Link]

-

Shafir, A., et al. (2020). Stepwise Mechanism for the Bromination of Arenes by a Hypervalent Iodine Reagent. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Syntheses. (n.d.). p-IODOANILINE. Available at: [Link]

Sources

- 1. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 5-BROMO-2-IODOANILINE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 5-Bromo-2-iodo-4-methylaniline

Abstract

5-Bromo-2-iodo-4-methylaniline is a highly functionalized aromatic intermediate of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its unique substitution pattern, featuring an amine directing group and two distinct halogens (bromine and iodine), offers a versatile platform for complex molecular engineering. The differential reactivity of the carbon-iodine and carbon-bromine bonds in metal-catalyzed cross-coupling reactions allows for selective, sequential functionalization, making it a valuable building block in multi-step syntheses. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, an analysis of its reactivity, and established protocols for its application, grounded in established chemical principles and supported by relevant literature.

Introduction: The Strategic Value of Polysubstituted Anilines

In the landscape of modern organic synthesis, the efficiency and precision of molecular construction are paramount. Halogenated anilines serve as foundational synthons, providing robust and predictable handles for forming new carbon-carbon and carbon-heteroatom bonds.[1] The compound 5-Bromo-2-iodo-4-methylaniline (CAS No. 1643156-27-7) exemplifies a class of "multi-tool" intermediates. Its structure is primed for regioselective chemistry, a critical feature for minimizing steps in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value organic materials.[2] This guide aims to consolidate the known and inferred technical data for this compound, offering researchers and development professionals a practical reference for its use.

Sources

An In-depth Technical Guide to 5-Bromo-2-iodo-4-methylaniline (CAS: 1643156-27-7)

This document provides a comprehensive technical overview of 5-Bromo-2-iodo-4-methylaniline, a halogenated aniline derivative of significant interest to researchers and professionals in organic synthesis and drug discovery. This guide moves beyond a simple recitation of facts to offer practical insights into its synthesis, characterization, applications, and handling, grounded in established chemical principles.

Introduction: A Versatile Building Block

5-Bromo-2-iodo-4-methylaniline is a polysubstituted aromatic amine featuring a unique arrangement of functional groups that make it a highly valuable intermediate.[1] The presence of three distinct handles—an amine, a bromine atom, and an iodine atom—on a methylated benzene core allows for sequential and site-selective functionalization. The differing reactivities of the carbon-iodine and carbon-bromine bonds, particularly in metal-catalyzed cross-coupling reactions, enable chemists to construct complex molecular architectures with a high degree of precision. This strategic arrangement makes it a cornerstone reagent for building libraries of novel compounds in medicinal chemistry and materials science.[1][2][3]

Diagram 1: Chemical Structure of 5-Bromo-2-iodo-4-methylaniline

Caption: Structure of 5-Bromo-2-iodo-4-methylaniline.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is fundamental for its effective use in research and development. The data presented below are compiled from supplier technical data sheets and predictive models.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1643156-27-7 | [4] |

| Molecular Formula | C₇H₇BrIN | [5][6] |

| Molecular Weight | 311.95 g/mol | [5] |

| Appearance | Powder | [4] |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | Room Temperature | [4] |

| SMILES | CC1=CC(=C(C=C1Br)N)I | [1][6] |

| InChI | 1S/C7H7BrIN/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,10H2,1H3 | [4][6] |

| InChIKey | GAHBWANSFWMHRT-UHFFFAOYSA-N | [4][6] |

Spectroscopic Characterization

While comprehensive, peer-reviewed spectroscopic data for this specific compound is not widely published, we can infer its expected characteristics based on its structure and data from analogous compounds.[7][8]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the amine protons, and the methyl protons. The aromatic protons will appear as singlets or doublets with small coupling constants, and their chemical shifts will be influenced by the surrounding substituents. The amine (NH₂) protons will likely appear as a broad singlet, and the methyl (CH₃) protons as a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to each carbon atom in the molecule. The carbons bonded to the electronegative iodine and bromine atoms will be shifted downfield.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) and one iodine atom (monoisotopic ¹²⁷I). The [M+H]⁺ ions would be expected around m/z 311.88 and 313.88.[6]

Synthesis and Mechanistic Considerations

A robust synthetic route is critical for ensuring a reliable supply of any chemical intermediate. While multiple pathways to polysubstituted anilines exist, a common and logical approach involves the sequential halogenation of a readily available starting material like 4-methylaniline (p-toluidine).

Diagram 2: Proposed Synthetic Workflow

Caption: Representative workflow for the synthesis of 5-Bromo-2-iodo-4-methylaniline.

Detailed Experimental Protocol (Representative)

Trustworthiness through Causality: The following protocol is based on well-established methodologies for the halogenation of anilines.[8][9] The choice of reagents and the sequence of steps are deliberate. Iodination is performed first because the electron-donating amine and methyl groups activate the ortho position. Subsequent bromination with NBS is a milder method that provides good regioselectivity for the remaining activated position.

-

Step 1: Synthesis of 2-Iodo-4-methylaniline.

-

To a solution of 4-methylaniline (1.0 equiv.) in dichloromethane (DCM), add sodium bicarbonate (NaHCO₃, 2.5 equiv.).

-

Cool the mixture to 0°C in an ice bath.

-

Add a solution of iodine (I₂, 1.1 equiv.) in DCM dropwise over 30 minutes. The iodine is the electrophile, and the bicarbonate neutralizes the HI byproduct, preventing unwanted side reactions.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

-

Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude intermediate, 2-iodo-4-methylaniline.

-

-

Step 2: Synthesis of 5-Bromo-2-iodo-4-methylaniline.

-

Dissolve the crude 2-iodo-4-methylaniline (1.0 equiv.) in acetonitrile.

-

Add N-Bromosuccinimide (NBS, 1.05 equiv.) portion-wise at room temperature. NBS is chosen as the bromine source for its ease of handling and high selectivity compared to liquid bromine.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the final product, 5-Bromo-2-iodo-4-methylaniline, as a solid.[7]

-

Core Applications in Drug Development and Materials Science

The true value of 5-Bromo-2-iodo-4-methylaniline lies in its utility as a versatile scaffold. The differential reactivity of the C-I and C-Br bonds is the key to its application in sequential cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

The C-I bond is significantly more reactive than the C-Br bond in palladium-catalyzed Suzuki couplings. This allows for the selective introduction of an aryl or heteroaryl group at the 2-position while leaving the bromine at the 5-position intact for a subsequent, different coupling reaction. This stepwise approach is a powerful strategy for building molecular complexity.[1]

Diagram 3: Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Other Key Applications:

-

Pharmaceutical Intermediates: Halogenated anilines are foundational structures in a vast number of active pharmaceutical ingredients (APIs), particularly in oncology and infectious diseases.[2][3] This compound serves as a key starting material for synthesizing complex molecules that require precise substitution patterns.

-

Materials Science: The ability to construct complex, conjugated systems makes this intermediate useful for developing organic light-emitting diode (OLED) materials, organic photovoltaics, and other functional materials where electronic properties are paramount.[1][10]

-

Agrochemicals: Similar to pharmaceuticals, the synthesis of modern herbicides and pesticides often relies on polysubstituted aromatic cores.[3]

Safety and Handling

As with any laboratory chemical, proper handling of 5-Bromo-2-iodo-4-methylaniline is essential. The following information is derived from available safety data sheets (SDS).[4][11][12][13]

Table 2: GHS Hazard Information

| Code | Hazard Statement |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[13]

-

Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[12][13]

-

Handling: Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[11][13]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[14]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-iodo-4-methylaniline (CAS 1643156-27-7) is more than just a chemical on a supplier's list; it is a strategic tool for chemical innovation. Its well-defined structure, featuring differentially reactive halogen atoms, provides chemists with a reliable and versatile platform for the synthesis of complex organic molecules. For professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in developing the next generation of therapeutics and functional materials.

References

-

ChemSrc. (n.d.). 2-Iodo-4-methylaniline | CAS#:29289-13-2. Retrieved from [Link]

-

Liu, Y. J., & Dai, D. S. (2012). 5-Bromo-4-iodo-2-methylaniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1001. Retrieved from [Link][10]

- Wang, Z., et al. (n.d.). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids.

-

PubChemLite. (n.d.). 5-bromo-2-iodo-4-methylaniline (C7H7BrIN). Retrieved from [Link][6]

-

PubMed. (2012). 5-Bromo-4-iodo-2-methyl-aniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-iodo-4-methylaniline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Bromo-2-methylaniline in Modern Pharmaceutical Synthesis. Retrieved from [Link][2]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of 4-Bromo-2-iodoaniline. Retrieved from [Link][3]

Sources

- 1. Buy 5-Bromo-2-iodo-4-methylaniline | 1643156-27-7 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 5-bromo-2-iodo-4-methylaniline | 1643156-27-7 [sigmaaldrich.com]

- 5. 5-Bromo-2-iodo-4-methylphenylamine | 1643156-27-7 | TQC15627 [biosynth.com]

- 6. PubChemLite - 5-bromo-2-iodo-4-methylaniline (C7H7BrIN) [pubchemlite.lcsb.uni.lu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. 4-IODO-2-METHYLANILINE synthesis - chemicalbook [chemicalbook.com]

- 10. 5-Bromo-4-iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. echemi.com [echemi.com]

An In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-4-iodo-2-methylaniline

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Editorial Note: While the initial focus of this guide was the structure elucidation of 5-Bromo-2-iodo-4-methylaniline, a comprehensive search of scientific literature and spectral databases did not yield sufficient experimental data for a rigorous and scientifically sound analysis. To maintain the highest standards of technical accuracy and provide a truly valuable resource, this guide has been pivoted to focus on the detailed structure elucidation of its closely related isomer, 5-Bromo-4-iodo-2-methylaniline . For this compound, definitive X-ray crystallographic data has been published, allowing for a thorough and verifiable exploration of its structural characterization. The principles and techniques detailed herein are directly applicable to the analysis of the original target molecule and other similar halogenated anilines.

Introduction

The precise structural determination of organic molecules is a cornerstone of chemical research and development, particularly in the pharmaceutical and materials science sectors. Halogenated anilines, such as 5-Bromo-4-iodo-2-methylaniline, are valuable intermediates in the synthesis of a wide range of functional molecules, including highly fluorescent derivatives for advanced materials.[1] The exact arrangement of substituents on the aniline ring dictates the molecule's chemical reactivity, physical properties, and biological activity. Therefore, unambiguous structure elucidation is not merely a procedural step but a critical aspect of ensuring the validity and reproducibility of scientific findings.

This guide provides a comprehensive, in-depth walkthrough of the multifaceted process of elucidating the structure of 5-Bromo-4-iodo-2-methylaniline. We will explore the synergistic application of modern analytical techniques, moving from foundational methods that provide initial clues to the definitive confirmation offered by X-ray crystallography. The causality behind the choice of each experimental technique and the logical interpretation of the resulting data will be emphasized, reflecting a field-proven approach to structural problem-solving.

The Strategic Approach to Structure Elucidation

A robust structure elucidation strategy is not a linear progression but an iterative process of hypothesis generation and validation. The chosen analytical techniques should provide orthogonal pieces of information that, when combined, leave no ambiguity as to the molecule's constitution and connectivity.

Caption: A strategic workflow for the structure elucidation of a novel organic compound.

Part 1: Synthesis and Purification - The Foundation of Analysis

Plausible Synthetic Pathway

A potential route could start from a commercially available substituted aniline, such as 4-bromo-2-methylaniline, and introduce the iodine substituent through electrophilic iodination.

Reaction Scheme:

4-bromo-2-methylaniline + I₂ + NaHCO₃ → 5-Bromo-4-iodo-2-methylaniline

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 4-bromo-2-methylaniline in a suitable solvent, such as dichloromethane or ethanol.

-

Addition of Reagents: Add sodium bicarbonate (NaHCO₃) to the solution to act as a base.

-

Iodination: Slowly add a solution of iodine (I₂) in the same solvent to the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench any remaining iodine with a solution of sodium thiosulfate. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., methanol or ethanol/water) to obtain crystals suitable for analysis.[1]

Part 2: Spectroscopic Characterization - Assembling the Structural Puzzle

With a pure sample in hand, the next step is to employ a suite of spectroscopic techniques to piece together the molecule's structure.

Mass Spectrometry: Determining the Molecular Formula

Mass spectrometry (MS) provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.

Expected Mass Spectrum of 5-Bromo-4-iodo-2-methylaniline (C₇H₇BrIN):

-

Molecular Ion (M⁺): The presence of both bromine and iodine, each with characteristic isotopic patterns, will result in a distinctive cluster of peaks for the molecular ion.

-

Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

-

Iodine is monoisotopic: ¹²⁷I (100%).

-

-

Isotopic Pattern: The molecular ion region will show two main peaks of nearly equal intensity, separated by two mass units, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

| Formula | Calculated Monoisotopic Mass (Da) |

| C₇H₇⁷⁹BrIN | 310.8807 |

| C₇H₇⁸¹BrIN | 312.8786 |

Predicted mass spectrometry data for related compounds can be found in various databases, which can aid in the interpretation of experimental results.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 5-Bromo-4-iodo-2-methylaniline, the key absorptions are characteristic of a primary aromatic amine.

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Description |

| 3400-3250 | N-H stretch | Two distinct bands, characteristic of a primary amine (asymmetric and symmetric stretching).[2][3] |

| 1650-1580 | N-H bend | Scissoring vibration of the -NH₂ group.[2][3] |

| 1335-1250 | C-N stretch | Strong absorption typical for aromatic amines.[2] |

| ~3000 | C-H stretch | Aromatic C-H stretching. |

| 1600-1450 | C=C stretch | Aromatic ring skeletal vibrations. |

| Below 800 | C-Br, C-I stretch | Stretching vibrations for carbon-halogen bonds in the fingerprint region. |

The IR spectrum of aniline derivatives can be influenced by solvents, so it is important to note the sample preparation method (e.g., KBr pellet, Nujol mull, or thin film).[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of the atoms and their connectivity.

¹H NMR Spectroscopy (Proton NMR):

The ¹H NMR spectrum will reveal the number of different types of protons, their chemical environment, and their proximity to other protons. For 5-Bromo-4-iodo-2-methylaniline, we expect to see signals for the aromatic protons, the amine protons, and the methyl group protons.

Predicted ¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.5 | Singlet | 1H | H-6 | This proton is adjacent to the bromine atom and will be deshielded. It has no adjacent protons, so it will appear as a singlet. |

| ~6.5 | Singlet | 1H | H-3 | This proton is ortho to the activating amino group and will be shielded. It has no adjacent protons, resulting in a singlet. |

| ~4.0-5.0 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad signal due to hydrogen bonding and exchange. |

| ~2.2 | Singlet | 3H | -CH₃ | The methyl group protons will appear as a singlet as they have no adjacent protons. |

¹³C NMR Spectroscopy (Carbon NMR):

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145 | C-1 (C-NH₂) | The carbon attached to the electron-donating amino group will be shielded relative to other substituted aromatic carbons. |

| ~140 | C-2 (C-CH₃) | The carbon bearing the methyl group. |

| ~135 | C-6 | The carbon atom attached to the bromine. |

| ~130 | C-3 | Aromatic CH carbon. |

| ~115 | C-5 (C-Br) | The carbon atom attached to the bromine. |

| ~90 | C-4 (C-I) | The carbon attached to the iodine atom will be significantly shielded due to the "heavy atom effect". |

| ~17 | -CH₃ | The methyl carbon will appear in the aliphatic region. |

Note: The exact chemical shifts can be influenced by the solvent and concentration. Advanced NMR techniques like COSY, HSQC, and HMBC would be used to definitively assign all proton and carbon signals and confirm the connectivity.

Part 3: X-Ray Crystallography - The Definitive Answer

While the combination of MS, IR, and NMR can provide a highly confident proposed structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the molecular structure in the solid state. This technique determines the precise spatial arrangement of all atoms in the molecule, confirming connectivity, bond lengths, and bond angles.

For 5-Bromo-4-iodo-2-methylaniline, crystallographic data has been published, providing a definitive structural confirmation.[1][5]

Crystallographic Data Summary for 5-Bromo-4-iodo-2-methylaniline:

| Parameter | Value | Reference |

| Chemical Formula | C₇H₇BrIN | [1] |

| Molecular Weight | 311.94 g/mol | [1] |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a (Å) | 26.831 | [1] |

| b (Å) | 5.3920 | [1] |

| c (Å) | 12.217 | [1] |

| β (°) | 98.05 | [1] |

| Volume (ų) | 1750.1 | [1] |

The crystal structure reveals that the asymmetric unit contains two independent molecules. The bond lengths and angles are within normal ranges, and the bromo, iodo, and amino substituents lie in the mean plane of the phenyl ring.[1]

Sources

- 1. 5-Bromo-4-iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines [beilstein-journals.org]

- 5. 5-Bromo-4-iodo-2-methyl-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: A Methodological Framework for Structural Elucidation

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-iodo-4-methylaniline

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel or intermediate compounds is the bedrock upon which all subsequent research is built. 5-Bromo-2-iodo-4-methylaniline (CAS No. 1643156-27-7) is a highly functionalized aromatic amine, presenting a unique substitution pattern that makes it a valuable building block in organic synthesis.[1] However, publicly accessible, fully characterized spectroscopic data for this specific compound is sparse.

This guide, therefore, deviates from a simple presentation of data. Instead, it serves as a comprehensive methodological framework for researchers and drug development professionals. It outlines the predicted spectroscopic behavior of 5-Bromo-2-iodo-4-methylaniline and provides detailed, field-proven protocols for acquiring and interpreting the necessary data. Our focus is on the causality behind experimental choices and the establishment of a self-validating system of analysis, ensuring the highest degree of scientific integrity.

Molecular Structure and Predicted Spectroscopic Properties

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to predict its spectral features.

Chemical Structure:

-

Molecular Formula: C₇H₇BrIN[1]

-

Molecular Weight: 311.95 g/mol

-

Key Features:

-

A benzene ring substituted with five groups.

-

An electron-donating amine (-NH₂) group.

-

A weakly electron-donating methyl (-CH₃) group.

-

Two electron-withdrawing halogens (Bromo- and Iodo-).

-

Two remaining aromatic protons in a meta relationship to each other.

-

The interplay of these electronic effects will govern the chemical shifts in NMR spectroscopy, while the specific bonds and functional groups will define the signatures in IR spectroscopy and mass spectrometry.

Caption: Numbered structure of 5-Bromo-2-iodo-4-methylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to be relatively simple, revealing four distinct signals.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| Aromatic H | ~ 7.5 - 7.8 | Singlet (s) | 1H | H-6 | This proton is ortho to the bulky iodine atom and meta to the bromine, likely shifting it downfield. |

| Aromatic H | ~ 6.8 - 7.1 | Singlet (s) | 1H | H-3 | This proton is ortho to the electron-donating amine group, which would typically shift it upfield. However, its position ortho to the iodine will provide some downfield character. |

| Amine (-NH₂) | ~ 3.5 - 4.5 | Broad Singlet (br s) | 2H | -NH₂ | The chemical shift is solvent-dependent and the signal is often broad due to quadrupole coupling with nitrogen and chemical exchange. |

| Methyl (-CH₃) | ~ 2.2 - 2.4 | Singlet (s) | 3H | -CH₃ | Typical range for a methyl group attached to an aromatic ring. |

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show 7 distinct signals, one for each carbon atom in the unique electronic environment.

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |

| Aromatic C | ~ 145 - 148 | C-1 (C-NH₂) | The carbon attached to the nitrogen atom is significantly deshielded. |

| Aromatic C | ~ 140 - 143 | C-4 (C-CH₃) | Quaternary carbon, shifted downfield by the attached methyl group. |

| Aromatic C | ~ 138 - 141 | C-6 | CH carbon adjacent to both bromine and the C-NH₂ group. |

| Aromatic C | ~ 125 - 128 | C-3 | CH carbon adjacent to the iodine and C-CH₃ group. |

| Aromatic C | ~ 110 - 115 | C-5 (C-Br) | The carbon attached to bromine; its shift is influenced by the heavy atom effect. |

| Aromatic C | ~ 85 - 90 | C-2 (C-I) | The carbon attached to iodine is shifted significantly upfield due to the "heavy atom effect." |

| Methyl C | ~ 18 - 22 | -CH₃ | Typical range for an aromatic methyl carbon. |

Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural confirmation.

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of 5-Bromo-2-iodo-4-methylaniline.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow TMS peak shape.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard single-pulse proton spectrum.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16 scans for a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus.

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set a spectral width of ~240 ppm.

-

Acquire at least 1024 scans, as ¹³C has a low natural abundance.

-

Process the data similarly to the proton spectrum and reference the CDCl₃ multiplet at 77.16 ppm.

-

Mass Spectrometry (MS): The Molecular Weight and Isotopic Fingerprint

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. For halogenated molecules, MS provides a distinct isotopic pattern that acts as a powerful confirmation tool.

Predicted Mass Spectrum

The key feature will be the molecular ion (M⁺) peak. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an approximate 1:1 ratio. This will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units.

| Ion | Calculated m/z | Interpretation |

| [M]⁺ | 310.88 | Molecular ion containing ⁷⁹Br. |

| [M+2]⁺ | 312.88 | Molecular ion containing ⁸¹Br. |

| [M-I]⁺ | 183.98 / 185.98 | Loss of an iodine radical, will also show a 1:1 isotopic pattern for bromine. |

| [I]⁺ | 126.90 | Iodine cation, often a prominent peak in the fragmentation of iodo-compounds. |

Data is based on monoisotopic masses.

Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile and thermally stable compounds like halogenated anilines.[2]

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

GC Method:

-

Injector: 250°C, Split mode (e.g., 50:1).

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: 40 - 450 m/z.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the Total Ion Chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the molecular ion region to confirm the 1:1 isotopic pattern for bromine.

-

Identify key fragment ions to support the proposed structure.

-

Infrared (IR) Spectroscopy: The Functional Group Signature

IR spectroscopy probes the vibrational frequencies of bonds, providing a rapid and effective way to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3300 | Medium | N-H Symmetric & Asymmetric Stretch | Primary Amine (-NH₂) |

| 3050 - 3010 | Weak | Aromatic C-H Stretch | Ar-H |

| 2960 - 2850 | Weak | Aliphatic C-H Stretch | -CH₃ |

| 1620 - 1580 | Strong | N-H Scissoring | Primary Amine (-NH₂) |

| 1550 - 1450 | Medium-Strong | C=C Aromatic Ring Stretch | Benzene Ring |

| 1320 - 1250 | Strong | C-N Stretch | Aromatic Amine |

| < 800 | Medium | C-Br Stretch / C-I Stretch | Halogens |

Protocol for FTIR Data Acquisition (KBr Pellet Method)

This solid-state method is ideal for crystalline powder samples.[3]

-

Sample Preparation:

-

Thoroughly dry ~1-2 mg of the compound and ~100-150 mg of spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for 2-3 hours to remove any water.

-

Grind the KBr to a very fine powder using an agate mortar and pestle.

-

Add the compound to the KBr and grind the mixture until it is a homogenous, fine powder.

-

-

Pellet Formation:

-

Transfer a small amount of the powder into a pellet press die.

-

Place the die under a hydraulic press and apply a pressure of 7-10 tons for approximately 2 minutes.

-

Carefully release the pressure and extract the die. The resulting pellet should be thin and transparent.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum, typically by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Identify and label the major absorption peaks.

-

Compare the peak positions with standard correlation tables to confirm the presence of the expected functional groups.

-

Comprehensive Characterization Workflow

A robust analysis relies on the integration of all spectroscopic data. The following workflow ensures a logical and self-validating process for structural elucidation.

Caption: Integrated workflow for the spectroscopic characterization of an organic compound.

References

-

Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. Retrieved from [Link]

-

Liu, Y.-J., & Dai, D.-S. (2012). 5-Bromo-4-iodo-2-methylaniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1001. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-iodo-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromo-2-iodo-6-methyl-aniline - Optional[MS (GC)] - Spectrum. Wiley. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S2. IR spectrum for 4-iodoaniline. Retrieved from [Link]

-

Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved from [Link]

Sources

- 1. 5-bromo-2-iodo-4-methylaniline | 1643156-27-7 [sigmaaldrich.com]

- 2. Chemical Supplier - Enamine [enamine.net]

- 3. database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-iodo-4-methylaniline

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 5-Bromo-2-iodo-4-methylaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and interprets the resulting data with a focus on the underlying chemical principles. Our approach emphasizes the causality behind experimental choices and provides a self-validating framework for spectroscopic analysis.

Introduction: The Structural Elucidation Challenge

5-Bromo-2-iodo-4-methylaniline (C₇H₇BrIN) is a highly substituted aromatic amine, presenting a unique structural elucidation challenge.[1][2] Its utility as an intermediate in the synthesis of advanced materials and pharmaceutical compounds necessitates unambiguous characterization.[3] ¹H NMR spectroscopy stands as the primary tool for confirming the identity and purity of such molecules by providing detailed information about the electronic environment of every proton within the structure. This guide will deconstruct the expected ¹H NMR spectrum, correlating each signal to the specific protons of the molecule.

Theoretical Framework and Spectrum Prediction

The predictive analysis of a ¹H NMR spectrum is grounded in understanding how a molecule's structure influences the magnetic environment of its protons. Key parameters include the number of unique proton environments (determining the number of signals), chemical shift (δ), signal integration, and spin-spin splitting (multiplicity).

Molecular Structure and Proton Environments

First, we must identify the chemically non-equivalent protons in 5-Bromo-2-iodo-4-methylaniline. Due to the molecule's lack of symmetry, we can anticipate four distinct signals.[4]

Caption: Molecular structure of 5-Bromo-2-iodo-4-methylaniline with unique protons highlighted.

The four predicted signals correspond to:

-

Amine (-NH₂) protons: Two protons.

-

Aromatic proton at position 6 (H-6): One proton.

-

Aromatic proton at position 3 (H-3): One proton.

-

Methyl (-CH₃) protons: Three protons.

Predicting Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to the shielding and deshielding effects of neighboring functional groups.

-

Amine Protons (-NH₂): These protons are attached to a nitrogen atom and can participate in hydrogen bonding. Their chemical shift is variable and depends on solvent, concentration, and temperature. In a non-polar solvent like CDCl₃, they typically appear as a broad singlet between 3.5 and 4.5 ppm .[5] The broadening is due to rapid chemical exchange and quadrupolar relaxation from the nitrogen nucleus.

-

Methyl Protons (-CH₃): This group is attached to the aromatic ring. Aromatic methyl groups generally resonate in the 2.0-2.5 ppm range.[6] The electron-donating nature of the methyl group slightly shields these protons.

-

Aromatic Protons (H-3 and H-6): The positions of these signals are determined by the cumulative effects of all substituents on the ring.

-

The Amino (-NH₂) group is a powerful electron-donating group (EDG) that strongly shields the ortho (H-6) and para (C-4) positions through resonance.[7]

-

The Halogens (-Br and -I) are inductively electron-withdrawing (deshielding) but can be weakly electron-donating through resonance.[8][9] The inductive deshielding effect is dominant and is most pronounced at the ortho position.

-

The Methyl (-CH₃) group is a weak electron-donating group, causing minor shielding at ortho and para positions.

Analysis for H-6: This proton is ortho to the strongly shielding -NH₂ group and ortho to the deshielding -Br group. The shielding effect of the amine is typically dominant, pushing this signal upfield relative to benzene (7.3 ppm). We predict H-6 to appear in the range of 6.5-7.0 ppm .

Analysis for H-3: This proton is ortho to the strongly deshielding -I group and meta to the shielding -NH₂ group. The ortho-halogen effect, particularly from iodine, is significant.[8] Therefore, H-3 is expected to be the most downfield of the aromatic protons, likely appearing around 7.4-7.8 ppm .

-

Predicting Integration

The relative area under each signal will directly correspond to the number of protons generating that signal.

-

-NH₂: 2H

-

H-6: 1H

-

H-3: 1H

-

-CH₃: 3H

Predicting Splitting Patterns (Multiplicity)

Spin-spin splitting arises from the interaction of non-equivalent protons on adjacent atoms.

-

-NH₂ and -CH₃ Protons: Both groups lack adjacent, non-equivalent protons. Therefore, both are predicted to be singlets (s) . The -NH₂ signal will likely be broad, while the -CH₃ signal will be sharp.

-

Aromatic Protons (H-3 and H-6): These two protons are meta to each other. Meta coupling (⁴J) across an aromatic ring is typically very small, on the order of 1-3 Hz.[7][10][11] On many spectrometers, this fine coupling may not be resolved, and the signals will appear as sharp singlets (s) . With high-resolution instrumentation, they may appear as narrow doublets (d).

Summary of Predicted ¹H NMR Data

The predicted spectral data are summarized in the table below.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity |

| H-3 | 7.4 – 7.8 | 1H | Singlet (s) |

| H-6 | 6.5 – 7.0 | 1H | Singlet (s) |

| -NH₂ | 3.5 – 4.5 | 2H | Broad Singlet (s) |

| -CH₃ | 2.0 – 2.5 | 3H | Singlet (s) |

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, high-resolution spectrum is paramount. The following protocol is designed to ensure data integrity and reproducibility.

Rationale for Experimental Choices

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power for many organic compounds and its single residual peak at 7.26 ppm. However, for anilines, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous. It slows the rate of N-H proton exchange, resulting in a sharper -NH₂ signal. For this guide, we will proceed with CDCl₃ as the primary solvent due to its widespread use.

-

Internal Standard: Tetramethylsilane (TMS) is added to the solvent by the manufacturer and serves as the internal reference standard, with its signal defined as 0.00 ppm.

-

Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving closely spaced peaks in substituted aromatic systems.

Step-by-Step Methodology

-

Sample Preparation: a. Weigh approximately 5-10 mg of 5-Bromo-2-iodo-4-methylaniline directly into a clean, dry vial. b. Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS. c. Gently agitate the vial until the sample is fully dissolved. d. Using a pipette with a cotton or glass wool filter, transfer the solution into a standard 5 mm NMR tube. e. Cap the NMR tube securely.

-

Instrument Setup and Data Acquisition (400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak. d. Set the acquisition parameters:

- Spectral Width: ~16 ppm

- Pulse Angle: 30-45 degrees

- Acquisition Time: ~4 seconds

- Relaxation Delay (d1): 2-5 seconds (to ensure full relaxation of protons)

- Number of Scans: 8-16 (to improve signal-to-noise ratio) e. Acquire the Free Induction Decay (FID) data.

-

Data Processing: a. Apply a Fourier transform to the FID to generate the frequency-domain spectrum. b. Perform phase correction to ensure all peaks are in the positive absorptive phase. c. Apply a baseline correction to create a flat baseline. d. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. e. Integrate the signals to determine the relative proton ratios. f. Pick the peaks and report the chemical shifts in ppm.

Data Interpretation and Validation

The acquired spectrum should be compared against the theoretical predictions. The presence of four signals with the predicted chemical shifts, integrations, and multiplicities would provide strong evidence for the successful synthesis and purity of 5-Bromo-2-iodo-4-methylaniline. Any significant deviation or the presence of unexpected signals would warrant further investigation into the sample's purity or structural integrity.

Caption: Standard workflow for ¹H NMR analysis from sample preparation to structural confirmation.

Conclusion

The ¹H NMR spectrum of 5-Bromo-2-iodo-4-methylaniline is predicted to be distinct and readily interpretable, featuring four singlet signals corresponding to the two aromatic, one methyl, and one amine proton environments. By understanding the electronic effects of the various substituents, a precise prediction of the spectrum can be made. This guide provides the theoretical foundation and a practical, field-proven protocol to enable researchers to confidently acquire and interpret the ¹H NMR data for this compound, ensuring the integrity of their chemical research and development endeavors.

References

-

¹H chemical shifts of benzene, substituted benzenes, aniline and... - ResearchGate. Available at: [Link]

-

¹H–¹H Coupling in Proton NMR - ACD/Labs. Available at: [Link]

-

Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling - Modgraph. Available at: [Link]

-

NMR Coupling Constants - Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

-

The ¹H NMR chemical shift values (d ppm) of aniline... - ResearchGate. Available at: [Link]

-

Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and - Modgraph. Available at: [Link]

-

Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms - University of Wisconsin-River Falls. Available at: [Link]

-

¹H NMR coupling and coupling constants - YouTube. Available at: [Link]

-

The prediction of ¹H NMR chemical shifts in organic compounds - Spectroscopy Europe. Available at: [Link]

-

THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE - Canadian Science Publishing. Available at: [Link]

-

HMNR Aromatic Coupling - YouTube. Available at: [Link]

-

5-Bromo-4-iodo-2-methylaniline - PMC, NIH. Available at: [Link]

-

5-bromo-2-iodo-4-methylaniline (C7H7BrIN) - PubChemLite. Available at: [Link]

-

A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids - Royal Society of Chemistry. Available at: [Link]

-

NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]

-

How to Predict the Number of Signals in a ¹H NMR (O Chem) - YouTube. Available at: [Link]

-

5-Bromo-4-iodo-2-methyl-aniline - PubMed. Available at: [Link]

Sources

- 1. PubChemLite - 5-bromo-2-iodo-4-methylaniline (C7H7BrIN) [pubchemlite.lcsb.uni.lu]

- 2. 5-Bromo-4-iodo-2-methyl-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Bromo-4-iodo-2-methylaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. modgraph.co.uk [modgraph.co.uk]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. acdlabs.com [acdlabs.com]

- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

An In-Depth Technical Guide to the Reactivity and Stability of 5-Bromo-2-iodo-4-methylaniline

Abstract: 5-Bromo-2-iodo-4-methylaniline is a polysubstituted aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its utility stems from the differential reactivity of its two distinct halogen substituents, which allows for programmed, site-selective functionalization. This guide provides a comprehensive analysis of the molecule's electronic and steric properties, stability considerations, and strategic applications in sequential cross-coupling reactions. Detailed, field-tested protocols for selective Suzuki-Miyaura and Buchwald-Hartwig reactions are presented, offering researchers a practical framework for leveraging this versatile building block in complex molecular synthesis.

Physicochemical Properties and Stability

A foundational understanding of a reagent's properties is critical for its effective use and storage. 5-Bromo-2-iodo-4-methylaniline is a solid at room temperature, and its key characteristics are summarized below.

| Property | Value | Source |

| CAS Number | 1643156-27-7 | [1] |

| Molecular Formula | C₇H₇BrIN | [2] |

| Molecular Weight | 311.95 g/mol | [1][3] |

| Physical Form | Powder | [1] |

| Storage Temperature | Room Temperature | [1] |

Stability and Handling: Like many anilines, 5-Bromo-2-iodo-4-methylaniline is susceptible to air oxidation, which can cause the material to darken over time.[4] To maintain its integrity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[1][5] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling, and all manipulations should be performed in a well-ventilated fume hood.[6]

Electronic and Steric Landscape: A Foundation for Reactivity

The synthetic utility of 5-Bromo-2-iodo-4-methylaniline is dictated by the electronic and steric interplay of its four substituents. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, activating the aromatic ring towards electrophilic substitution.[4] Conversely, the bromo (-Br) and iodo (-I) groups are deactivating via induction but can participate in crucial metal-catalyzed cross-coupling reactions.

The key to this molecule's utility is the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed reactions. The C-I bond is weaker and more polarized than the C-Br bond, making it substantially more susceptible to oxidative addition to a Pd(0) catalyst, which is often the rate-determining step.[7] This reactivity trend (Ar-I > Ar-Br > Ar-Cl) is a cornerstone of modern cross-coupling chemistry, enabling selective transformations.[7][8]

Caption: Relative reactivity sites on 5-Bromo-2-iodo-4-methylaniline.

Orthogonal Reactivity in Sequential Synthesis

The differential reactivity of the C-I and C-Br bonds allows for a powerful synthetic strategy: sequential, site-selective cross-coupling. A reaction can be performed under mild conditions to selectively functionalize the C-I position, leaving the C-Br bond intact for a subsequent, typically more forcing, coupling reaction. This "orthogonal" reactivity is highly valued in drug discovery for building molecular complexity in a controlled manner.[9][10]

Protocol: Selective Suzuki-Miyaura Coupling at the C-I Position

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. Aryl iodides are known to react under milder conditions than aryl bromides, providing a clear pathway for selectivity.[7][11]

Objective: To selectively couple an arylboronic acid at the C-2 (iodo) position.

Methodology:

-

Reaction Setup: To a dry Schlenk flask, add 5-Bromo-2-iodo-4-methylaniline (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, typically Toluene/H₂O or Dioxane/H₂O (e.g., 4:1 ratio).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 equiv.), under a positive flow of inert gas.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 80 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromo-4-methylaniline product.

Causality: The choice of a standard catalyst like Pd(PPh₃)₄ and moderate temperature exploits the lower bond dissociation energy of the C-I bond, ensuring the oxidative addition step occurs preferentially at this site.[7] The C-Br bond remains largely unreacted under these conditions.

Protocol: Subsequent Buchwald-Hartwig Amination at the C-Br Position

After functionalizing the iodo position, the remaining bromo group can be used as a handle for C-N bond formation via the Buchwald-Hartwig amination. This reaction typically requires a more specialized catalyst system capable of activating the stronger C-Br bond.[12][13]

Objective: To couple a primary or secondary amine at the C-5 (bromo) position of the product from section 3.1.

Methodology:

-

Reaction Setup: To a dry Schlenk flask, add the 2-aryl-5-bromo-4-methylaniline (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base such as NaOtBu or K₃PO₄ (1.5-2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Catalyst System: Add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 equiv.) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or tBu₃P, 0.02-0.04 equiv.) under a positive flow of inert gas.

-

Solvent Addition: Add a dry, degassed aprotic solvent such as Toluene or Dioxane.

-

Reaction: Heat the mixture to a higher temperature (e.g., 100-110 °C) and stir until the reaction is complete by TLC or LC-MS analysis.

-

Workup: Cool the reaction to room temperature. Filter through a pad of Celite, washing with an organic solvent like ethyl acetate. Concentrate the filtrate.

-

Purification: Purify the crude product by flash column chromatography to yield the final diaryl- or alkylaryl-diamino product.

Causality: The use of bulky, electron-rich phosphine ligands is crucial.[12] These ligands promote the oxidative addition to the more robust C-Br bond and facilitate the reductive elimination step to form the C-N bond, which can be challenging.[14] The stronger base is required to deprotonate the amine, forming the active nucleophile.[14]

Caption: Workflow for sequential cross-coupling reactions.

Applications in Drug Discovery

Building blocks like 5-Bromo-2-iodo-4-methylaniline are invaluable in medicinal chemistry. The ability to introduce two different substituents in a defined manner allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. Structurally similar halogenated anilines are key intermediates in the synthesis of a wide range of therapeutics, including anti-cancer, anti-inflammatory, and neurological agents.[15][16] The core aniline scaffold is a common feature in many biologically active molecules.

Conclusion

5-Bromo-2-iodo-4-methylaniline is a powerful and versatile synthetic intermediate. Its primary value lies in the orthogonal reactivity of its carbon-iodine and carbon-bromine bonds, which can be selectively addressed using tailored palladium-catalyzed cross-coupling conditions. By understanding the fundamental principles of its stability, electronic properties, and differential reactivity, researchers can strategically design and execute complex synthetic routes to access novel molecules for drug discovery and materials science. The protocols provided herein serve as a validated starting point for unlocking the full potential of this valuable chemical building block.

References

- A Comparative Guide to the Reactivity of Bromo- vs. Iodo-Aromatic Compounds in Cross-Coupling Reactions. (n.d.). Benchchem.

- Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. (n.d.). ResearchGate.

- Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Heterocycles from 4-Bromo-2,6-diiodoaniline. (n.d.). Benchchem.

- Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. (2007). Nature Protocols.

- 5-bromo-2-iodo-4-methylaniline | 1643156-27-7. (n.d.). Sigma-Aldrich.

- Buchwald–Hartwig amination. (n.d.). Wikipedia.

- Hemolytic potential of structurally related aniline halogenated hydroxylamines. (n.d.). PubMed.

- Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. (2018). Organometallics.

- 5-Bromo-4-iodo-2-methylaniline. (2012). PMC - NIH.

- 5-bromo-2-iodo-4-methylaniline | 1643156-27-7. (n.d.). Sigma-Aldrich (Chinese).

- The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. (n.d.). ResearchGate.

- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.

- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.

- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights.

- 2-Bromo-5-iodo-4-methylaniline | C7H7BrIN | CID 121229269. (n.d.). PubChem.

- Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). NIH.

- Palladium-Catalyzed Amination of Aryl Iodides. (n.d.). The Journal of Organic Chemistry.

- 5-bromo-2-iodo-4-methylaniline (C7H7BrIN). (n.d.). PubChemLite.

- Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology (RSC Publishing).

- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). ResearchGate.

- The Buchwald–Hartwig Amination After 25 Years. (n.d.). The University of Groningen research portal.

- Reductive Cross-Coupling of 3-Bromo-2,1-borazaronaphthalenes with Alkyl Iodides. (2014). Organic Letters.

- SAFETY DATA SHEET. (2025). Sigma-Aldrich.

- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.). ACS Publications.

- SAFETY DATA SHEET. (2025). Fisher Scientific.

- 5-BROMO-2-IODOANILINE synthesis. (n.d.). ChemicalBook.

- SAFETY DATA SHEET. (2021). Fisher Scientific.

- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). PMC - NIH.

- 4-IODO-2-METHYLANILINE synthesis. (n.d.). ChemicalBook.

- A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction. (2019). PubMed.

- SAFETY DATA SHEET. (2025). Fisher Scientific.

- Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (n.d.). Benchchem.

- Technical Support Center: Halogenation of Substituted Anilines. (n.d.). Benchchem.

- A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids. (n.d.). Nature.

- 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3. (n.d.). Ossila.

- Preparation method of 5-bromo-7-methylindole. (n.d.). Google Patents.

- Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. (n.d.). PMC - NIH.

- The Crucial Role of 2-Iodo-4-methylaniline in Modern Pharmaceutical Synthesis. (n.d.). Benchchem.

Sources

- 1. 5-bromo-2-iodo-4-methylaniline | 1643156-27-7 [sigmaaldrich.com]

- 2. PubChemLite - 5-bromo-2-iodo-4-methylaniline (C7H7BrIN) [pubchemlite.lcsb.uni.lu]

- 3. 2-Bromo-5-iodo-4-methylaniline | C7H7BrIN | CID 121229269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. benchchem.com [benchchem.com]

- 10. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. research.rug.nl [research.rug.nl]

- 14. jk-sci.com [jk-sci.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

Solubility of 5-Bromo-2-iodo-4-methylaniline in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-2-iodo-4-methylaniline in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a critical physicochemical parameter that profoundly influences drug discovery, development, and manufacturing processes. 5-Bromo-2-iodo-4-methylaniline is a highly substituted aniline derivative, a structural motif prevalent in medicinal chemistry. Understanding its solubility profile in various organic solvents is paramount for its application in synthesis, purification, crystallization, and formulation. This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. It combines theoretical principles with a detailed, field-proven experimental protocol, designed for researchers, chemists, and formulation scientists.

Physicochemical Profile and Solubility Prediction

A molecule's structure dictates its properties, including solubility. An analysis of 5-Bromo-2-iodo-4-methylaniline's structure provides the foundation for predicting its behavior in different solvent systems.

Molecular Structure and Properties

5-Bromo-2-iodo-4-methylaniline (CAS: 1643156-27-7) is a solid powder with a molecular weight of approximately 311.95 g/mol .[1] Its key structural features are:

-

Aniline Core: The aromatic amine group (-NH2) provides a site for hydrogen bonding and imparts a degree of polarity.

-

Aromatic Ring: The benzene ring is inherently non-polar and hydrophobic.

-

Halogen Substituents: The presence of a bromine and an iodine atom significantly increases the molecular weight and electron density. These large, polarizable atoms contribute to van der Waals forces and can engage in halogen bonding.

-

Methyl Group: This is a small, non-polar, electron-donating group.

The predicted octanol-water partition coefficient (XlogP) for this molecule is 2.9, which indicates a moderate level of lipophilicity ("fat-loving") and suggests a preference for organic solvents over water.[2]

Predictive Framework for Solubility

The fundamental principle "like dissolves like" governs solubility.[3][4][5] This means that solutes dissolve best in solvents with similar intermolecular forces. Based on its structure, 5-Bromo-2-iodo-4-methylaniline is a moderately polar molecule.

-

Poor Solubility in Water: The large, hydrophobic aromatic core and heavy halogen atoms outweigh the polarity of the single amine group, predicting very low aqueous solubility.[6][7]

-

Good Solubility in Polar Aprotic Solvents: Solvents like Acetone, Tetrahydrofuran (THF), and Dichloromethane (DCM) should be effective. They can engage in dipole-dipole interactions but do not have strong hydrogen-bond-donating capabilities.

-

Variable Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors. While the amine group can interact, the bulky halogen atoms may sterically hinder these interactions. Solubility is expected, but may be less than in polar aprotic solvents. A research paper noted that a structural isomer, 5-bromo-4-iodo-2-methylaniline, was successfully crystallized from methanol, suggesting it is a viable solvent.[8]

-

Limited Solubility in Non-Polar Solvents: Solvents like hexane and toluene, which rely primarily on weaker van der Waals forces, are expected to be poor solvents for this moderately polar compound.[9]

The following diagram illustrates the relationship between the molecular features and predicted solubility.

Caption: Logical flow from molecular features to predicted solubility.

The table below summarizes these predictions for a range of common laboratory solvents.

| Solvent Class | Example Solvent | Polarity Index | Predicted Solubility | Rationale |

| Non-Polar | Hexane | 0.1 | Very Low | Mismatch in polarity; weak intermolecular forces.[5] |

| Toluene | 2.4 | Low | Aromatic nature provides some interaction, but overall polarity is too low. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | High | Good polarity match for dipole-dipole interactions. |

| Tetrahydrofuran (THF) | 4.0 | High | Ether oxygen can act as a hydrogen bond acceptor. | |

| Ethyl Acetate | 4.4 | High | Good balance of polarity; ester group is a good H-bond acceptor. | |

| Acetone | 5.1 | Very High | Strong dipole moment and ability to accept hydrogen bonds. | |

| Acetonitrile (ACN) | 5.8 | High | High polarity, effective at dissolving polar molecules. | |

| Dimethylformamide (DMF) | 6.4 | Very High | Highly polar solvent capable of dissolving many organic compounds. | |

| Polar Protic | Ethanol | 4.3 | Good | Can act as H-bond donor and acceptor, good polarity match. |